molecular formula C22H27N3O5S B2539034 4-cyclopentaneamido-N-[2-(4-methoxybenzenesulfonamido)ethyl]benzamide CAS No. 1091405-73-0

4-cyclopentaneamido-N-[2-(4-methoxybenzenesulfonamido)ethyl]benzamide

Cat. No.: B2539034
CAS No.: 1091405-73-0
M. Wt: 445.53
InChI Key: LWOFNAIVXMQHBJ-UHFFFAOYSA-N
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Description

4-cyclopentaneamido-N-[2-(4-methoxybenzenesulfonamido)ethyl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzamide core with cyclopentaneamido and methoxybenzenesulfonamido substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopentaneamido-N-[2-(4-methoxybenzenesulfonamido)ethyl]benzamide typically involves multi-step organic reactions. One common approach is the amidation reaction, where a benzoyl chloride derivative reacts with an amine to form the benzamide core. The cyclopentaneamido and methoxybenzenesulfonamido groups are introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-cyclopentaneamido-N-[2-(4-methoxybenzenesulfonamido)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or sulfonamido groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-cyclopentaneamido-N-[2-(4-methoxybenzenesulfonamido)ethyl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a probe to study biological processes involving amide and sulfonamide groups.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-cyclopentaneamido-N-[2-(4-methoxybenzenesulfonamido)ethyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide and sulfonamide groups can form hydrogen bonds and other interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-cyclopentaneamido-N-[2-(4-methoxybenzenesulfonamido)ethyl]benzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(cyclopentanecarbonylamino)-N-[2-[(4-methoxyphenyl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5S/c1-30-19-10-12-20(13-11-19)31(28,29)24-15-14-23-21(26)17-6-8-18(9-7-17)25-22(27)16-4-2-3-5-16/h6-13,16,24H,2-5,14-15H2,1H3,(H,23,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWOFNAIVXMQHBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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